3-Bromo-2,6-dimethoxy-5-methylpyridine
Description
3-Bromo-2,6-dimethoxy-5-methylpyridine is a pyridine derivative with a bromine atom at position 3, methoxy groups at positions 2 and 6, and a methyl group at position 5. Its molecular formula is C₈H₁₀BrNO₂, and its molecular weight is 232.08 g/mol. Pyridine derivatives are pivotal in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and tunable electronic properties . The bromine atom serves as a reactive site for further functionalization (e.g., cross-coupling reactions), while the methoxy and methyl groups influence steric and electronic effects, directing regioselectivity in synthesis .
Properties
Molecular Formula |
C8H10BrNO2 |
|---|---|
Molecular Weight |
232.07 g/mol |
IUPAC Name |
3-bromo-2,6-dimethoxy-5-methylpyridine |
InChI |
InChI=1S/C8H10BrNO2/c1-5-4-6(9)8(12-3)10-7(5)11-2/h4H,1-3H3 |
InChI Key |
VLXSGRKTSHGPOP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(N=C1OC)OC)Br |
Canonical SMILES |
CC1=CC(=C(N=C1OC)OC)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Derivatives
Substituent Positioning and Functional Group Variations
The reactivity and applications of pyridine derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of 3-Bromo-2,6-dimethoxy-5-methylpyridine with Analogues
Key Research Findings
Electronic Effects :
- Methoxy groups (electron-donating) in this compound activate the pyridine ring for electrophilic substitution at positions 4 and 5. In contrast, fluorinated analogs (e.g., 3-Bromo-2,6-difluoro-5-(methoxymethoxy)pyridine) exhibit reduced electron density due to fluorine’s electronegativity, favoring nucleophilic attack .
- Chlorine substituents (e.g., in 3-(bromomethyl)-2,6-dichloro-5-methylpyridine) deactivate the ring, making it less reactive toward electrophiles but suitable for radical reactions .
Steric Effects :
- The dimethoxymethyl group in 3-Bromo-5-(dimethoxymethyl)pyridine introduces significant steric hindrance, limiting access to the bromine atom and altering reaction pathways compared to the less hindered target compound .
Synthetic Utility :
- Bromine at position 3 in the target compound facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the bromomethyl group in 3-(bromomethyl)-2,6-dichloro-5-methylpyridine enables alkylation or nucleophilic substitution .
Biological and Material Applications :
- Fluorinated derivatives (e.g., 3-Bromo-2,6-difluoro-5-(methoxymethoxy)pyridine) show promise in drug design due to improved bioavailability and metabolic stability .
- Methoxy-rich analogs (e.g., 5-Bromo-2-(dimethoxymethyl)-3-methoxypyridine) are explored as ligands in catalysis or components in organic electronics .
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